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molecular formula C9H8F3NO4 B8301936 4-Amino-2-(trifluoromethoxy)phenyl methyl carbonate

4-Amino-2-(trifluoromethoxy)phenyl methyl carbonate

Cat. No. B8301936
M. Wt: 251.16 g/mol
InChI Key: VESTYQBIIIDBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)Oc1ccc([N+](=O)[O-])cc1OC(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:2][CH3:3])([O:4][c:5]1[c:6]([O:14][C:15]([F:16])([F:17])[F:18])[cH:7][c:8]([N+:11]([O-:12])=[O:13])[cH:9][cH:10]1)=[O:19].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25]>>[C:1]([O:2][CH3:3])([O:4][c:5]1[c:6]([O:14][C:15]([F:16])([F:17])[F:18])[cH:7][c:8]([NH2:11])[cH:9][cH:10]1)=[O:19]

Inputs

Step One
Name
COC(=O)Oc1ccc([N+](=O)[O-])cc1OC(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)Oc1ccc([N+](=O)[O-])cc1OC(F)(F)F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)Oc1ccc(N)cc1OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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